5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylicacid
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Overview
Description
5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C10H11NO3S. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylenedicarboxylates, which undergo a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination to form the desired furan derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and sulfanyl group play crucial roles in its reactivity and biological activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Furan-dicarboxylic acid (2,5-FDCA): A renewable intermediate chemical with applications in sustainable energy and materials.
2,5-Dimethylfuran (2,5-DMF): Known for its potential as a biofuel and in the production of valuable chemicals.
Uniqueness
5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, sulfanyl group, and nitrile group makes it a versatile compound for various applications, distinguishing it from other furan derivatives .
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-(3-cyanopropylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c11-5-1-2-6-15-7-8-3-4-9(14-8)10(12)13/h3-4H,1-2,6-7H2,(H,12,13) |
InChI Key |
DBMKPCXVZJVCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCCC#N |
Origin of Product |
United States |
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